molecular formula C11H15NO2 B11782806 Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate CAS No. 1706452-75-6

Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate

Cat. No.: B11782806
CAS No.: 1706452-75-6
M. Wt: 193.24 g/mol
InChI Key: SISDPDOFADTWSD-UHFFFAOYSA-N
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Description

Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are widely used in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and an amine . This reaction is typically carried out in the presence of a catalytic amount of iron (III) chloride in water under mild conditions.

Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The nitrogen atom in the pyrrole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Pyrrole-2-methanol derivatives.

    Substitution: N-alkyl or N-acyl pyrrole derivatives.

Scientific Research Applications

Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:

The uniqueness of this compound lies in its cyclopentyl substitution, which can impart distinct chemical and biological properties compared to other pyrrole derivatives.

Properties

CAS No.

1706452-75-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 1-cyclopentylpyrrole-2-carboxylate

InChI

InChI=1S/C11H15NO2/c1-14-11(13)10-7-4-8-12(10)9-5-2-3-6-9/h4,7-9H,2-3,5-6H2,1H3

InChI Key

SISDPDOFADTWSD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CN1C2CCCC2

Origin of Product

United States

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